molecular formula C10H13BrO B7867266 1-bromo-4-(propoxymethyl)benzene

1-bromo-4-(propoxymethyl)benzene

Cat. No.: B7867266
M. Wt: 229.11 g/mol
InChI Key: PBFROLRVUHEMEA-UHFFFAOYSA-N
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Description

1-bromo-4-(propoxymethyl)benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a bromine atom attached to the benzyl alcohol moiety, which is further linked to a propyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-(propoxymethyl)benzene can be achieved through the Williamson ether synthesis. This method involves the reaction of 4-bromobenzyl alcohol with n-propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion generated from the alcohol attacks the alkyl halide, resulting in the formation of the ether bond .

Industrial Production Methods

Industrial production of ethers, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative energy sources such as microwave irradiation can further improve the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-(propoxymethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Bromobenzaldehyde.

    Substitution: Various substituted benzyl ethers.

    Reduction: Corresponding alcohols or hydrocarbons.

Scientific Research Applications

1-bromo-4-(propoxymethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromo-4-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohols and hydrocarbons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-4-(propoxymethyl)benzene is unique due to the presence of both the bromine atom and the propyl ether group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-(propoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFROLRVUHEMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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